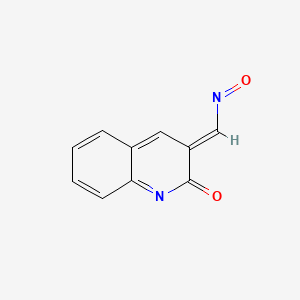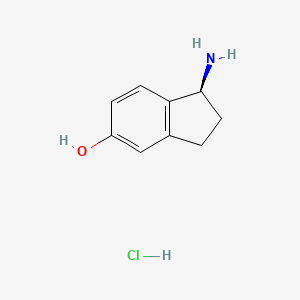
4-Benzyloxy-1-methylcyclohexan-1-ol, mixture of cis- and trans-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-1-methylcyclohexan-1-ol, commonly referred to as 4-BMC, is a mixture of cis- and trans-isomers. 4-BMC is an organic compound with a variety of uses in the scientific and medical fields. This compound is a versatile molecule with a wide range of applications, from synthesis to drug development.
Mécanisme D'action
4-BMC is a versatile molecule with a wide range of applications, from synthesis to drug development. The mechanism of action of 4-BMC is still not fully understood. However, it is known that it has an effect on the metabolism of certain substances, such as amino acids and fatty acids. It has also been suggested that it may have an effect on the synthesis of certain proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMC are still not fully understood. However, it is known that it has an effect on the metabolism of certain substances, such as amino acids and fatty acids. It has also been suggested that it may have an effect on the synthesis of certain proteins and enzymes. Additionally, 4-BMC has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-BMC has a number of advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, which makes it an attractive option for research. Additionally, it is a relatively stable compound, which makes it easy to store and handle. However, 4-BMC has some limitations. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain types of reactions.
Orientations Futures
The potential for further research and development of 4-BMC is vast. Future research could focus on the development of new synthesis methods, the further exploration of the biochemical and physiological effects of 4-BMC, and the development of new drugs and therapies based on this compound. Additionally, further research could focus on the use of 4-BMC in the treatment of various diseases and disorders, as well as in the development of new materials and technologies. Finally, further research could focus on the development of new methods for the analysis and characterization of 4-BMC.
Méthodes De Synthèse
4-BMC can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide. The reaction between 1-methylcyclohexanol and benzyl bromide yields 4-BMC. Other methods of synthesis include the use of the Grignard reaction, the use of a nucleophilic substitution reaction, and the use of an acid-catalyzed reaction.
Applications De Recherche Scientifique
4-BMC is widely used in scientific research due to its versatility and wide range of applications. This compound has been used in a variety of fields, including organic synthesis, drug development, and biochemical research. 4-BMC has been used in the synthesis of a variety of compounds, including drugs, natural products, and other organic molecules. It has also been used in the development of new drugs and in the study of biochemical pathways.
Propriétés
IUPAC Name |
1-methyl-4-phenylmethoxycyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(15)9-7-13(8-10-14)16-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSXYREYMFVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)




![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

